2-[(4-Tert-butylbenzoyl)amino]-4-(methylthio)butanoic acid
Description
Structural Classification and Nomenclature
2-[(4-Tert-butylbenzoyl)amino]-4-(methylthio)butanoic acid (C₁₆H₂₃NO₃S) is a synthetic N-acylated methionine derivative characterized by a tert-butyl-substituted benzoyl group and a methylthio side chain. Its systematic IUPAC name reflects its structural components: a butanoic acid backbone substituted at position 2 with a 4-tert-butylbenzoylamino group and at position 4 with a methylthio moiety. The molecular weight of 309.4 g/mol and a calculated XLogP3 value of 3.5 indicate moderate hydrophobicity, suggesting potential membrane permeability in biological systems.
The compound’s structure aligns with the broader class of N-acyl amino acids (NAAAs), where the α-amino group of methionine is acylated with a tert-butylbenzoyl group. This modification distinguishes it from endogenous N-acyl amino acids like N-acetylmethionine, which feature shorter acyl chains. The tert-butyl group enhances steric bulk, while the methylthio side chain retains the sulfur-containing functionality of methionine, a critical feature for interactions with metal ions or enzymatic active sites.
Historical Context of N-Acylated Methionine Derivatives
N-acylated amino acids emerged as a focus of biochemical research in the mid-20th century, driven by interest in post-translational protein modifications. Early studies demonstrated that N-acetylation of methionine occurs during ribosomal protein synthesis, protecting nascent polypeptides from degradation. The synthetic derivative this compound represents a deliberate structural expansion of these natural modifications, incorporating aromatic and branched alkyl groups to modulate physicochemical properties.
The development of N-acylated amino acids accelerated with advancements in peptide synthesis techniques. For instance, the use of tert-butyl-based protecting groups in solid-phase synthesis (e.g., Boc chemistry) inspired the incorporation of tert-butylbenzoyl moieties into amino acid derivatives for stability during coupling reactions. By the 2010s, such compounds were being explored as inhibitors of epigenetic regulators like DNA methyltransferases, leveraging their ability to mimic peptide substrates.
Significance in Amino Acid Chemistry Research
This compound’s hybrid structure—combining a proteinogenic amino acid with synthetic acyl groups—has made it a versatile tool in chemical biology. Key research applications include:
- Enzyme Inhibition Studies : The tert-butylbenzoyl group mimics bulky aromatic residues in peptide substrates, enabling competitive inhibition of enzymes like histone acetyltransferases or DNA methyltransferases. For example, benzoyl amino acid derivatives have shown activity against DNMT1, an enzyme critical to epigenetic regulation.
- Protocell Membrane Research : N-acyl amino acids are considered plausible protoamphiphiles in prebiotic chemistry. The methylthio group in this compound may facilitate interactions with metal ions, simulating early Earth conditions.
- Peptide Synthesis : As a protected amino acid derivative, it serves as an intermediate in the synthesis of non-natural peptides with enhanced stability or binding affinity.
Industrial and Academic Research Relevance
In academia, this compound is primarily utilized in mechanistic studies of enzyme-substrate interactions. Its synthetic accessibility—via acylation of methionine with 4-tert-butylbenzoyl chloride—makes it a cost-effective candidate for high-throughput screening. Industrially, applications are emerging in:
- Material Science : As a surfactant or stabilizer in polymer formulations, leveraging its amphiphilic properties.
- Pharmaceutical Development : Serving as a precursor for lipopeptide drugs targeting intracellular pathways.
Recent studies highlight its role in protocell research , where blends of N-acyl amino acids and fatty acids form stable vesicles under prebiotic conditions. This aligns with broader efforts to design synthetic cells capable of rudimentary metabolism or replication.
Properties
IUPAC Name |
2-[(4-tert-butylbenzoyl)amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-16(2,3)12-7-5-11(6-8-12)14(18)17-13(15(19)20)9-10-21-4/h5-8,13H,9-10H2,1-4H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVWMIUSYMYXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397548 | |
| Record name | N-(4-tert-Butylbenzoyl)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65054-82-2 | |
| Record name | N-[4-(1,1-Dimethylethyl)benzoyl]methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65054-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-tert-Butylbenzoyl)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Hydroxy-4-(methylthio)butanoic Acid (HMBA) Core
This core is a critical intermediate and is prepared primarily by free radical mercaptan addition and hydrolysis processes:
Free Radical Addition of Methyl Mercaptan to Olefinic Substrates
The process involves the free radical addition of methyl mercaptan to non-conjugated olefinic substrates with terminal carbon-carbon double bonds, such as 2-hydroxy-3-butenoic acid or its esters.- Reaction conditions:
- Initiator: Azobisisobutyronitrile (AIBN) or similar free radical initiators.
- Temperature: 50–60°C.
- Pressure: 50–70 psig.
- Solvent: Typically under nitrogen atmosphere to avoid oxidation.
- Outcome: Formation of 2-hydroxy-4-(methylthio)butanoic acid or its ester derivatives with high purity (up to 98% by gas chromatography).
- Example: Methyl mercaptan added to methyl 2-hydroxy-3-butenoate under free radical conditions yields methyl 2-hydroxy-4-(methylthio)butanoate, which can be hydrolyzed to the acid.
- Reaction conditions:
Hydrolysis of Nitrile Intermediates
Another route involves hydrolyzing 2-hydroxy-4-methylthiobutyronitrile (HMBN) with mineral acids (e.g., sulfuric acid) to yield HMBA.- Conditions:
- Acid concentration: 30–50% sulfuric acid by weight, optimally ~40%.
- Temperature: 70–120°C, preferably 85–95°C.
- Reaction time: 1.5 to 3 hours.
- Process notes:
- Initial hydrolysis forms an amide intermediate (2-hydroxy-4-methylthiobutyramide).
- Further hydrolysis converts the amide to the acid.
- Controlled acid strength and temperature prevent phase separation and improve yield.
- Purification: Liquid-liquid extraction with water-immiscible organic solvents (e.g., ethyl acetate) to separate HMBA from aqueous phase.
- Conditions:
| Step | Conditions | Notes |
|---|---|---|
| Free radical addition | 50–60°C, AIBN initiator, N2 | High purity mercaptan addition product |
| Hydrolysis of nitrile | 30–50% H2SO4, 85–95°C, 1.5–3 h | Two-stage hydrolysis via amide intermediate |
| Extraction & purification | Organic solvent extraction | Removes impurities, isolates HMBA |
Formation of the Amide Linkage with 4-Tert-butylbenzoyl Group
The final step to obtain this compound involves coupling the HMBA core with 4-tert-butylbenzoyl amine or its activated derivatives:
- Amide Bond Formation
- The carboxylic acid group of HMBA is activated (e.g., via carbodiimide coupling agents or acid chlorides) to react with the amine group of 4-tert-butylbenzoyl amine.
- Typical reagents: DCC (dicyclohexylcarbodiimide), EDC (ethyl(dimethylaminopropyl)carbodiimide), or acid chlorides derived from 4-tert-butylbenzoic acid.
- Solvents: Dichloromethane, DMF, or other aprotic solvents.
- Conditions: Room temperature to mild heating, inert atmosphere to prevent side reactions.
- Purification: Crystallization or chromatographic methods to isolate the pure amide product.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Activation of acid | DCC, EDC, or acid chloride | Formation of reactive intermediate |
| Amide coupling | 4-tert-butylbenzoyl amine, solvent | Formation of amide bond |
| Purification | Crystallization or chromatography | Pure this compound |
Summary Table of Preparation Steps
| Stage | Starting Material(s) | Key Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1. Mercaptan addition | 2-hydroxy-3-butenoic acid or ester | Methyl mercaptan, AIBN, 50–60°C, N2 | 2-hydroxy-4-(methylthio)butanoic acid ester | Free radical addition, high purity |
| 2. Hydrolysis | 2-hydroxy-4-(methylthio)butanoate ester | Acid hydrolysis (H2SO4 30–50%, 85–95°C) | 2-hydroxy-4-(methylthio)butanoic acid (HMBA) | Two-stage hydrolysis via amide intermediate |
| 3. Amide bond formation | HMBA and 4-tert-butylbenzoyl amine | DCC/EDC or acid chloride, aprotic solvent | This compound | Coupling reaction, purified product |
Research Findings and Notes
- The free radical addition method is preferred for its selectivity and ability to produce high-purity mercaptan addition products, which are essential for subsequent steps.
- Hydrolysis conditions are critical; controlling acid concentration and temperature prevents phase separation and ensures complete conversion of nitrile and amide intermediates to the acid.
- The amide coupling step requires careful control of reaction conditions to avoid side reactions and maximize yield.
- Purification techniques such as liquid-liquid extraction and crystallization are essential to isolate the target compound with high purity.
- The described methods are supported by patent literature and chemical synthesis research, ensuring their reliability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Tert-butylbenzoyl)amino]-4-(methylthio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzoylamino group can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
2-[(4-Tert-butylbenzoyl)amino]-4-(methylthio)butanoic acid is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent for studying protein interactions and modifications.
Biological Studies: The compound is used to investigate biological pathways and mechanisms involving sulfur-containing amino acids.
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Tert-butylbenzoyl)amino]-4-(methylthio)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with 4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid (CAS 1031281-07-8), a compound with overlapping structural motifs .
Structural and Functional Differences
| Feature | 2-[(4-Tert-butylbenzoyl)amino]-4-(methylthio)butanoic Acid | 4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic Acid |
|---|---|---|
| Core Structure | Butanoic acid | Butanoic acid with a 4-oxo modification |
| C-2 Substituent | 4-Tert-butylbenzoyl amide | 2-Thienylmethyl amino group |
| C-4 Substituent | Methylthio (-SCH₃) | 4-Bromophenyl group |
| Molecular Formula | C₁₆H₂₁NO₃S | C₁₅H₁₄BrNO₃S |
| Molar Mass | 307.4 g/mol | 368.25 g/mol |
| Key Functional Groups | Amide, tert-butyl, thioether | Bromoaryl, ketone, thiophene-derived amine |
Implications of Substituent Variations
Lipophilicity :
- The tert-butyl group in the target compound likely increases hydrophobicity compared to the bromophenyl group in the analog, which has moderate polarity due to bromine’s electronegativity .
- The methylthio group may confer moderate solubility in polar solvents, contrasting with the analog’s thienylmethyl amine , which introduces aromatic heterocyclic character.
The bromine atom in the analog could enhance binding to hydrophobic pockets in proteins or act as a halogen bond donor, a feature absent in the target compound .
Synthetic Complexity :
- The tert-butylbenzoyl group requires multi-step synthesis (e.g., Friedel-Crafts acylation), whereas the analog’s thienylmethyl amine is derived from simpler heterocyclic chemistry.
Biological Activity
2-[(4-Tert-butylbenzoyl)amino]-4-(methylthio)butanoic acid, commonly referred to by its CAS number 65054-82-2, is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, drawing from various research studies and findings.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of approximately 309.43 g/mol. The compound features a tert-butyl group, a benzoyl moiety, and a methylthio group, which contribute to its biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 309.43 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
The biological activity of this compound has been studied primarily in the context of its potential as an anti-inflammatory and anticancer agent. The compound is believed to interact with various cellular pathways, influencing processes such as apoptosis and cell proliferation.
Anticancer Activity
Research indicates that this compound may exhibit cytotoxic effects against several cancer cell lines. A study demonstrated that treatment with this compound led to significant reductions in cell viability in human cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has shown promise in reducing inflammation. Experimental models have indicated that it may inhibit the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses . This suggests potential applications in treating inflammatory diseases.
Study 1: Cytotoxicity Evaluation
A study conducted on various human cancer cell lines assessed the cytotoxic effects of this compound. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 10 µM to 20 µM across different cell lines, highlighting its potent anticancer properties .
Study 2: Inflammatory Response Modulation
Another investigation explored the anti-inflammatory effects of this compound in a mouse model of acute inflammation. The administration of the compound resulted in a significant decrease in edema and inflammatory markers compared to control groups, demonstrating its efficacy in modulating inflammatory responses .
Q & A
Q. How can 2-[(4-Tert-butylbenzoyl)amino]-4-(methylthio)butanoic acid be synthesized, and what are the critical steps in its preparation?
Methodological Answer: The synthesis typically involves coupling a 4-tert-butylbenzoyl group to a 4-(methylthio)butanoic acid backbone via an amide bond. Key steps include:
- Protection of the amino group : Use tert-butoxycarbonyl (Boc) or similar protecting groups to prevent undesired side reactions during coupling .
- Activation of the carboxylic acid : Employ carbodiimide-based reagents (e.g., EDC or DCC) with NHS or HOBt to activate the 4-tert-butylbenzoic acid for amide bond formation .
- Purification : Column chromatography or preparative HPLC is critical for isolating the product from byproducts like unreacted starting materials or diastereomers .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm the structure, particularly the tert-butyl group (δ ~1.3 ppm for 9H singlet) and methylthio moiety (δ ~2.1 ppm for SCH3). The amide proton appears as a broad singlet near δ 8 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C16H23NO3S) and distinguishes isotopic patterns .
- IR Spectroscopy : Confirm the presence of amide (C=O stretch ~1650 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3300 cm⁻¹) groups .
Q. How can solubility and stability be experimentally determined under physiological conditions?
Methodological Answer:
Q. What safety protocols are recommended for handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Waste Disposal : Collect organic waste in designated containers for incineration or treatment by licensed facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s biological activity, such as enzyme inhibition?
Methodological Answer:
- Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for dehydrogenases) to measure IC50 values. Include positive controls (e.g., known inhibitors) and validate results with kinetic studies .
- Docking Studies : Perform molecular docking (using AutoDock Vina) to predict binding modes to target enzymes, guided by the compound’s 3D structure (optimized via DFT calculations) .
Q. How can synthetic routes be optimized to improve yield and reduce side products?
Methodological Answer:
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency in aryl amide formation .
- Reaction Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Q. How should contradictory spectral data (e.g., NMR shifts) from different studies be resolved?
Methodological Answer:
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 4-phenylbutanoic acid derivatives) .
- Deuterated Solvent Effects : Repeat NMR in DMSO-d6 vs. CDCl3 to assess solvent-induced shifts .
- Crystallography : Obtain single-crystal X-ray data to unambiguously confirm the structure .
Q. What strategies can mitigate byproduct formation during synthesis?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications?
Methodological Answer:
Q. What methodologies assess the compound’s stability in long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
